(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
Description
Properties
CAS No. |
920801-58-7 |
|---|---|
Molecular Formula |
C18H18FNO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(6R)-6-(4-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO3/c1-22-16-8-2-13(3-9-16)10-20-11-17(23-12-18(20)21)14-4-6-15(19)7-5-14/h2-9,17H,10-12H2,1H3/t17-/m0/s1 |
InChI Key |
GNUNBNQZELSGLZ-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@H](OCC2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one, with CAS number 920801-69-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring, which is known for its diverse pharmacological properties. The inclusion of fluorine and methoxy groups enhances its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C18H18FNO3
- Molecular Weight : 315.3 g/mol
- Structural Features :
- A morpholine ring that contributes to its interaction with biological targets.
- A fluorophenyl group that may enhance lipophilicity and membrane permeability.
- A methoxyphenyl substituent that could influence the compound's binding affinity and selectivity.
1. Enzyme Inhibition Studies
Research indicates that compounds similar to (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that fluorinated compounds can enhance the inhibition of cholinesterases, which are crucial in neurotransmission. The presence of the fluorine atom is believed to increase binding interactions through halogen bonding .
| Enzyme | IC50 (μM) | Comments |
|---|---|---|
| Acetylcholinesterase (AChE) | 19.2 | Moderate inhibition observed |
| Butyrylcholinesterase (BChE) | 13.2 | Moderate inhibition observed |
| β-secretase (BACE-1) | Not specified | Potential multi-target ligand |
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of electron-donating groups like methoxy. These groups can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that derivatives of morpholine compounds exhibit significant antioxidant activities .
3. Cytotoxicity
In vitro assays have evaluated the cytotoxic effects of (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. Preliminary results indicate varying degrees of cytotoxicity, suggesting that structural modifications can influence the compound’s effectiveness against different cancer types .
Case Studies
-
Study on Cholinesterase Inhibition
A study investigated a series of fluorinated morpholine derivatives, including our compound of interest. The results indicated that the introduction of a fluorine atom significantly enhanced inhibitory potency against AChE and BChE compared to non-fluorinated counterparts . -
Antioxidant Evaluation
Another research effort focused on assessing the antioxidant capacity of morpholine derivatives. The findings revealed that compounds with methoxy groups exhibited higher radical scavenging activity, correlating with their structural characteristics .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the development of new pharmaceuticals.
- Anticancer Properties: Preliminary studies suggest that (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one exhibits cytotoxic effects against various cancer cell lines. This is attributed to its ability to inhibit specific enzymes involved in tumor growth and proliferation.
Research has indicated that this compound may possess antimicrobial properties. It has been tested against a range of bacteria and fungi, showing promising results in inhibiting their growth.
- Mechanism of Action: The compound's mechanism likely involves the disruption of cellular processes in pathogens, potentially through enzyme inhibition or membrane disruption.
Synthetic Applications
As a versatile building block, (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is used in the synthesis of more complex organic molecules. Its unique structure facilitates the introduction of various functional groups, enhancing the diversity of synthesized compounds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the cytotoxic effects of (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings indicated that it effectively inhibited growth at low concentrations, highlighting its potential as an antimicrobial agent.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom on the 4-fluorophenyl group participates in nucleophilic substitution reactions under specific conditions. This reactivity enables strategic modification of the aromatic ring:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 hrs | Methoxy-substituted derivative at the para position |
| Piperidine | THF, reflux, 8 hrs | Piperidine-substituted analog with fluorine displacement |
| Potassium thioacetate | DMSO, 120°C, 6 hrs | Thioacetate intermediate, further hydrolyzable to thiol functionalization |
This reaction pathway is critical for introducing electron-donating groups or heteroatoms to enhance solubility or target specificity .
Oxidation Reactions
The morpholinone ring undergoes oxidation at the ketone group, though the 3-keto moiety exhibits stability under mild conditions. Controlled oxidation yields distinct products:
Key transformations:
-
Peracid-mediated epoxidation : Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C forms an epoxide bridge across the morpholine ring.
-
Strong oxidants : CrO₃/H₂SO₄ system at 60°C cleaves the morpholinone ring, producing a dicarboxylic acid derivative.
Reduction Pathways
Reduction targets the ketone group and aromatic systems:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 2 hrs | Secondary alcohol | 78% |
| LiAlH₄ | Et₂O, reflux, 4 hrs | Fully reduced morpholine with -OH group | 65% |
| H₂/Pd-C | EtOAc, 50 psi, 12 hrs | Hydrogenated fluorophenyl ring | 82% |
The stereochemistry at the 6R position remains intact during reductions, preserving chirality.
Cross-Coupling Reactions
The fluorine atom facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reagents: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)
-
Partners: Aryl boronic acids
-
Outcome: Biaryl systems with retained morpholinone core (85-92% yields)
Buchwald-Hartwig Amination
-
Reagents: Pd₂(dba)₃, Xantphos, Cs₂CO₃
-
Amines: Primary/secondary aliphatic amines
-
Application: Introduces nitrogen-based functionalities for drug discovery.
Ring-Opening Reactions
Under strongly acidic or basic conditions:
-
HCl (conc.)/EtOH : Cleaves the morpholinone ring to form β-amino alcohol derivatives.
-
NaOH (aq.)/heat : Generates a diamino dicarboxylate structure via saponification.
Comparative Reactivity with Analogues
| Compound | Relative Reactivity (Substitution) | Oxidation Susceptibility |
|---|---|---|
| 4-Fluorophenyl derivative (this compound) | High | Moderate |
| 4-Chlorophenyl analogue | Moderate | High |
| 4-Methoxyphenyl analogue | Low | Low |
The electron-withdrawing fluorine atom enhances electrophilic substitution rates compared to chloro/methoxy derivatives.
Comparison with Similar Compounds
Comparison with Similar Morpholin-3-one Derivatives
Structural and Functional Group Variations
Morpholin-3-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Key Observations:
Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group (electron-withdrawing) may offer superior metabolic stability compared to 4-chlorophenyl (Derivative 1) due to fluorine’s smaller size and stronger C-F bond .
Amino vs. Methoxy: The 4-aminophenyl analog () is more polar, suggesting reduced bioavailability but possible utility in prodrug designs.
Table 2: Physicochemical Properties
Preparation Methods
Method 1: Direct Synthesis from Morpholine Derivatives
This method involves the direct reaction of fluorophenyl and methoxyphenyl derivatives with morpholine under controlled conditions.
Method 2: Multi-Step Synthesis via Intermediate Compounds
This approach utilizes intermediates to construct the final product systematically.
Step One : Synthesis of an intermediate morpholinone.
- Reagents :
- Morpholine
- Isocyanate or isothiocyanate derivatives.
- Conditions : Stirring at room temperature followed by heating to reflux for several hours.
- Reagents :
Step Two : Functionalization with fluorophenyl and methoxyphenyl groups.
- Reagents :
- Fluorophenyl and methoxyphenyl derivatives
- Conditions : Similar to the first step, using a suitable solvent and heating.
- Reagents :
- Yield : Overall yield can reach up to 90% depending on the efficiency of each step.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method for synthesizing complex organic molecules.
Reagents :
- Similar to previous methods.
-
- Microwave irradiation for enhanced reaction rates.
Yield : Reports indicate yields can exceed 95% with significantly reduced reaction times (minutes instead of hours).
Purification Techniques
After synthesis, purification is crucial to obtain high-purity compounds suitable for further research or application.
Crystallization
Crystallization is often employed to purify the synthesized compound:
- Solvent systems like ethanol or methanol are used.
- The compound is dissolved at high temperatures and allowed to cool slowly to form pure crystals.
Summary of Yields and Purity
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Synthesis | ~85 | >95 |
| Multi-Step Synthesis | ~90 | >95 |
| Microwave-Assisted Synthesis | >95 | >98 |
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s synthesis often involves multi-step protocols, including Friedel-Crafts acylation (for introducing aromatic groups) and morpholine ring formation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) are critical. highlights a patented method using eco-friendly, scalable steps for morpholin-3-one derivatives, emphasizing sodium hydroxide-mediated cyclization . Reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., methanol vs. ethyl acetate) significantly impact enantiomeric excess.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves stereochemistry and confirms the (6R) configuration (as seen in structurally related fluorophenyl-morpholinones in ) .
- NMR : H and C NMR identify substituent positions (e.g., 4-methoxyphenyl methyl group at δ 3.8 ppm for methoxy protons) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and morpholine ring vibrations .
Q. What are common impurities generated during synthesis, and how are they identified?
- Methodological Answer : Byproducts include regioisomers (e.g., 5-fluorophenyl analogs) and uncyclized intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are used for impurity profiling. Reference standards (e.g., morpholinone derivatives in ) aid in calibration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric purity between synthetic routes?
- Methodological Answer : Contradictions arise from competing pathways (e.g., racemization during cyclization). To address this:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with heptane/ethanol mobile phases .
- Dynamic Kinetic Resolution : Optimize catalysts (e.g., Ru-BINAP complexes) to suppress racemization .
- NMR Chiral Shift Reagents : Eu(hfc) induces splitting of enantiomer signals for quantification .
Q. What computational strategies predict the compound’s pharmacophore model, and how do they align with experimental bioactivity data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (due to structural similarity to ’s heterocyclic compounds) .
- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS software) .
- QSAR Models : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with logP values to predict permeability .
Q. How can reaction parameters be optimized for eco-friendly synthesis without compromising yield?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Immobilize Lewis acids (e.g., FeCl on silica) to reduce waste .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours for cyclization steps) .
Data Contradiction Analysis
Q. Why do different synthetic routes report varying yields for the final compound?
- Methodological Answer : Contradictions arise from:
- Intermediate Stability : Unstable enolates (e.g., ’s chloroacetylmorpholine) may degrade under prolonged heating .
- Purification Methods : Column chromatography () vs. crystallization ( ) impacts recovery rates .
- Scale Effects : Pilot-scale reactions () often report lower yields due to heat/mass transfer limitations vs. lab-scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
